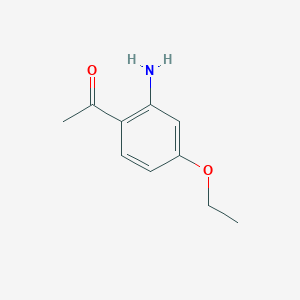

1-(2-Amino-4-ethoxyphenyl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-(2-amino-4-ethoxyphenyl)ethanone |

InChI |

InChI=1S/C10H13NO2/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3,11H2,1-2H3 |

InChI Key |

NHELHTNKEZRDIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Amino 4 Ethoxyphenyl Ethan 1 One and Its Precursors

Retrosynthetic Analysis of 1-(2-Amino-4-ethoxyphenyl)ethan-1-one

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the functional groups attached to the aromatic ring: the amino group and the acetyl group.

Functional Group Interconversion (FGI): The most common and effective strategy involves the disconnection of the C-N bond of the amino group via functional group interconversion. The amino group is often synthesized from the reduction of a nitro group due to the reliability and high yield of this transformation. This leads to the immediate precursor, 1-(4-ethoxy-2-nitrophenyl)ethan-1-one .

C-C Bond Disconnection (Friedel-Crafts Reaction): The bond between the aromatic ring and the acetyl group's carbonyl carbon can be disconnected. This suggests a Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis. organic-chemistry.org This disconnection points to 3-ethoxy-nitrobenzene and an acetylating agent (like acetyl chloride or acetic anhydride) as potential precursors for 1-(4-ethoxy-2-nitrophenyl)ethan-1-one.

C-N Bond Disconnection (Direct Amination): A more modern approach involves the direct disconnection of the C-N bond, suggesting a reaction between an ammonia (B1221849) equivalent and a halogenated precursor, such as 1-(2-bromo-4-ethoxyphenyl)ethan-1-one . This route relies on transition-metal-catalyzed cross-coupling reactions.

These disconnections outline the principal forward synthetic strategies that are explored in the following sections.

Classical Approaches to the Synthesis of the 2-Amino-4-ethoxyphenyl Acetophenone (B1666503) Core

Classical synthetic methods remain fundamental for the preparation of aromatic compounds, offering robust and well-documented procedures.

The Friedel-Crafts acylation is a powerful method for forming C-C bonds by attaching an acyl group to an aromatic ring using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com When applied to aniline (B41778) derivatives, the strong activating and ortho-, para-directing amino group presents a challenge, as it readily complexes with the Lewis acid, deactivating the ring.

To overcome this, the acylation is often performed on a protected aniline, such as an anilide (e.g., acetanilide). However, for the synthesis of this compound, a more common strategy involves introducing the acetyl group to a ring that already contains the ethoxy and a precursor to the amino group (i.e., a nitro group).

A plausible route starts with 3-ethoxynitrobenzene. The ethoxy group is an ortho-, para-director, while the nitro group is a meta-director. The acylation is expected to occur at the position that is ortho to the ethoxy group and meta to the nitro group, which is the desired C-2 position relative to the eventual amino group. The reaction requires a stoichiometric amount of the Lewis acid catalyst. organic-chemistry.org

The conversion of a nitro group to a primary amine is a crucial step in the synthesis of many aromatic amines. The reduction of the precursor, 1-(4-ethoxy-2-nitrophenyl)ethan-1-one, to the target compound must be performed chemoselectively, leaving the ketone functionality intact.

Several methods are available for this transformation:

Catalytic Hydrogenation: This method involves the use of hydrogen gas with a metal catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is a clean and efficient method, often providing high yields.

Metal-Acid Systems: Classical methods include the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid, most commonly hydrochloric acid (HCl). These methods are cost-effective and reliable.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogenation equipment.

Modern Iron-Catalyzed Reduction: Recent advancements have focused on more environmentally benign catalysts. Iron-based catalysts with silanes as the reducing agent have shown high chemoselectivity for the reduction of nitro groups over other functionalities like ketones. rsc.org For instance, the reduction of 4-nitroacetophenone to 4-aminoacetophenone can be achieved with high yield and selectivity using specific iron catalysts and triethoxysilane. rsc.org

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 1-5 atm H₂, RT-50°C, Methanol/Ethanol | High yield, clean byproducts (H₂O) | Requires specialized pressure equipment, potential for ketone reduction |

| Metal-Acid Reduction | Fe, HCl or SnCl₂, HCl | Reflux in Ethanol/Water | Inexpensive, robust | Stoichiometric metal waste, harsh acidic conditions |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux in Methanol | No H₂ gas needed, mild conditions | Cost of catalyst and hydrogen donor |

| Iron-Catalyzed Silane Reduction | Fe(III) catalyst, (EtO)₃SiH | 80°C | High chemoselectivity, earth-abundant metal | Requires synthesis of specific catalyst |

A complete synthesis of this compound can be designed from simple, inexpensive starting materials. vapourtec.comflinders.edu.au A logical sequence starting from 3-aminophenol (B1664112) is as follows:

Diazotization and Sandmeyer Reaction: The amino group of 3-aminophenol is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent reaction with sodium nitrite in the presence of a copper catalyst can replace the diazonium group with a nitro group, yielding 3-nitrophenol (B1666305).

Williamson Ether Synthesis: The phenolic hydroxyl group of 3-nitrophenol is deprotonated with a base (e.g., potassium carbonate) and then reacted with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form 3-ethoxynitrobenzene .

Friedel-Crafts Acylation: As described previously, 3-ethoxynitrobenzene is acylated with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃) to produce 1-(4-ethoxy-2-nitrophenyl)ethan-1-one .

Nitro Group Reduction: The final step is the selective reduction of the nitro group using one of the methods outlined in section 2.2.2, yielding the final product, This compound .

This multi-step approach allows for the controlled introduction of functional groups with predictable regiochemistry, making it a reliable strategy for obtaining the target compound.

Modern Advancements and Catalytic Methods in the Synthesis of this compound

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve transformations with higher efficiency, selectivity, and functional group tolerance than classical methods. ccspublishing.org.cn

Transition metals, particularly palladium and copper, are central to modern cross-coupling reactions that can be applied to the synthesis of this compound. researchgate.net

C-N Bond Formation (Buchwald-Hartwig and Ullmann Amination): These reactions are powerful tools for forming aryl-amine bonds. acs.org A synthetic route could begin with the preparation of 1-(2-bromo-4-ethoxyphenyl)ethan-1-one . This intermediate could then be subjected to a palladium-catalyzed Buchwald-Hartwig amination using an ammonia surrogate. nih.govresearchgate.net The development of specialized phosphine (B1218219) ligands has enabled the use of aqueous ammonia, providing a practical and selective method for creating primary anilines from aryl halides. nih.govberkeley.edu Alternatively, copper-catalyzed Ullmann-type reactions provide a classic yet continually evolving method for C-N bond formation, often at a lower cost than palladium-based systems. researchgate.net

C-C Bond Formation (Cross-Coupling and C-H Activation): While Friedel-Crafts acylation is traditional, modern methods can also be used to install the acetyl group. For instance, a Suzuki or Stille coupling could potentially be used to couple a 2-amino-4-ethoxyphenylboronic acid (or organostannane) with an acetylating electrophile. More advanced strategies involve the direct C-H activation/acylation of a 3-ethoxyaniline (B147397) derivative. nih.gov Transition metal catalysts, often rhodium or palladium, can direct the acylation to a specific C-H bond (typically ortho to a directing group like a protected amine), offering an atom-economical alternative to classical methods that require pre-functionalized substrates. nih.govresearchgate.net

| Reaction Type | Key Precursor | Catalyst System (Example) | Bond Formed | Description |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 1-(2-Bromo-4-ethoxyphenyl)ethan-1-one | Pd(dba)₂, Phosphine Ligand (e.g., KPhos) | Aryl C-N | Forms the amino group by coupling an aryl halide with an ammonia source. nih.gov |

| Ullmann Condensation | 1-(2-Iodo-4-ethoxyphenyl)ethan-1-one | CuI, Ligand (e.g., diamine) | Aryl C-N | A copper-catalyzed alternative for aryl amination, often requiring higher temperatures. researchgate.net |

| C-H Acylation | 3-Ethoxyaniline (protected) | [RhCp*Cl₂]₂, AgSbF₆ | Aryl C-C | Directly forms the acetyl group by activating a C-H bond ortho to the directing amino group. nih.gov |

Regioselective and Chemoselective Synthetic Strategies for this compound

The synthesis of this compound requires careful control of regioselectivity to ensure the correct placement of the amino and acetyl groups on the ethoxybenzene ring. The most logical precursor for this synthesis is 3-ethoxyaniline, where the existing substituents direct the incoming electrophile to the desired position.

A primary strategy for the synthesis is the Friedel-Crafts acylation of an N-protected derivative of 3-ethoxyaniline. Direct acylation of 3-ethoxyaniline is often challenging because the Lewis acid catalyst (e.g., AlCl₃) can complex with the basic amino group, deactivating the aromatic ring towards electrophilic substitution. To circumvent this, the amino group is typically protected, for instance, as an acetanilide (B955).

The proposed synthetic pathway is as follows:

Protection of the Amino Group: 3-ethoxyaniline is reacted with acetic anhydride to form N-(3-ethoxyphenyl)acetamide. This step moderates the activating effect of the amino group and prevents catalyst complexation.

Regioselective Friedel-Crafts Acylation: The N-(3-ethoxyphenyl)acetamide is then subjected to Friedel-Crafts acylation using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. The directing effects of the acetamido (-NHCOCH₃) and ethoxy (-OC₂H₅) groups are crucial. Both are ortho, para-directing groups. In N-(3-ethoxyphenyl)acetamide, the position para to the acetamido group (C6) and the position ortho to the ethoxy group (C2) are strongly activated. The steric hindrance at C2 is less than at C4, and the electronic activation at C2 is significant, favoring acylation at this position to yield N-(2-acetyl-5-ethoxyphenyl)acetamide.

Deprotection: The resulting acetanilide derivative is hydrolyzed under acidic or basic conditions to remove the acetyl protecting group from the nitrogen atom, yielding the final product, this compound.

An alternative, though less common, approach involves the Fries rearrangement of 3-ethoxyphenyl acetate, which could potentially yield a mixture of ortho and para hydroxyacetophenones that would then require amination. However, controlling regioselectivity in this route is significantly more complex.

Chemoselectivity is also a key consideration, particularly during the deprotection step. The conditions must be chosen to cleave the amide bond without affecting the ethoxy or ketone functionalities.

Table 1: Comparison of Potential Regioselective Synthetic Routes

| Route | Starting Material | Key Reaction | Regioselectivity Control | Potential Challenges |

| A | 3-Ethoxyaniline | Friedel-Crafts Acylation | Ortho, para-directing effect of acetamido and ethoxy groups. | Catalyst complexation with unprotected amine; potential for isomeric byproducts. |

| B | 4-Ethoxyacetophenone | Nitration followed by Reduction | Meta-directing effect of acetyl group and ortho, para-directing effect of ethoxy group. | Nitration is likely to occur at the 3-position, not the desired 2-position. |

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound focuses on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.org

Use of Greener Catalysts and Reagents:

Catalysts: Traditional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of corrosive and environmentally harmful waste. acs.org Sustainable alternatives include the use of reusable solid acid catalysts such as zeolites or sulfated zirconia. rsc.org These catalysts are non-corrosive, easy to handle, and can be separated from the reaction mixture by simple filtration and reused.

Acylating Agents: Using methanesulfonic anhydride as an activating agent for the carboxylic acid (acetic acid) can provide a metal- and halogen-free methodology. organic-chemistry.org This approach produces minimal waste that is not metallic or halogenated. acs.orgorganic-chemistry.org

Solvents: Replacing hazardous chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) with greener alternatives is a key objective. Solvent-free reactions or the use of ionic liquids, which can be recycled, are being explored for Friedel-Crafts reactions. numberanalytics.com

Sustainable Reduction Methods: While the primary proposed route does not involve a reduction step, if a nitration-reduction pathway were considered for a precursor, green reduction methods would be essential. Traditional methods often use metal powders like iron or tin in acidic conditions, generating large amounts of metal sludge. rsc.org Sustainable alternatives include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with molecular hydrogen is a clean method where the only byproduct is water. wikipedia.org

Transfer Hydrogenation: Using hydrogen donors like formic acid or hydrazine in the presence of a catalyst can be a safer alternative to using gaseous hydrogen. psu.edu

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally benign method for the reduction of nitroarenes, operating under mild aqueous conditions. nih.govresearchgate.net

Microwave-assisted synthesis is another green technique that can be applied. It often leads to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. numberanalytics.com

Optimization of Reaction Conditions and Yield for Laboratory-Scale Synthesis

Optimizing the laboratory-scale synthesis of this compound involves systematically varying reaction parameters to maximize yield and purity. Focusing on the Friedel-Crafts acylation of N-(3-ethoxyphenyl)acetamide, key parameters to optimize include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Loading: The molar ratio of the Lewis acid catalyst to the substrate is critical. While traditional methods often use more than one equivalent of AlCl₃, optimization aims to reduce this to catalytic amounts where possible, especially with more active, modern catalysts. For mechanochemical Friedel-Crafts acylations, ratios of 2.5 equivalents of AlCl₃ have been shown to give high yields. nih.gov

Solvent Selection: The choice of solvent can influence both the reaction rate and regioselectivity. Non-polar solvents like carbon disulfide or nitrobenzene (B124822) are traditional choices. However, for greener processes, options like ionic liquids or even solvent-free conditions are preferable. rsc.orgnumberanalytics.com

Temperature and Time: Friedel-Crafts acylations can be exothermic. The reaction temperature must be controlled to prevent side reactions and decomposition. Initial cooling followed by gradual warming to room temperature or gentle heating is a common strategy. Reaction times can vary from a few hours to overnight, and progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Table 2: Hypothetical Optimization of Friedel-Crafts Acylation of N-(3-ethoxyphenyl)acetamide

| Entry | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.5) | Dichloromethane | 0 to 25 | 12 | 65 |

| 2 | AlCl₃ (2.5) | 1,2-Dichloroethane | 0 to 50 | 8 | 75 |

| 3 | FeCl₃ (1.5) | Dichloromethane | 25 | 12 | 50 |

| 4 | Sulfated Zirconia (cat.) | Toluene | 80 | 24 | 70 |

| 5 | Methanesulfonic Anhydride (1.3) | None | 60 | 6 | 80 |

This data is illustrative and based on general principles of reaction optimization.

For the deprotection step (hydrolysis of the acetamide), optimization would involve adjusting the concentration of the acid or base, the reaction temperature, and the time to ensure complete removal of the protecting group without causing degradation of the product. For instance, refluxing with dilute hydrochloric acid or an aqueous solution of sodium hydroxide (B78521) would be typical starting points for optimization.

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, reagents, and any isomeric or other byproducts. A multi-step approach is typically employed.

Initial Work-up: Following the reaction, a standard work-up procedure is necessary. For the Friedel-Crafts acylation, this involves quenching the reaction by carefully adding the mixture to ice-water to decompose the catalyst-product complex. If the final deprotection step was acidic, the product would be in the form of a salt. Neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) is required to precipitate the free amine. The crude product can then be isolated by filtration if it is a solid or by extraction with a suitable organic solvent (e.g., ethyl acetate).

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. A solvent system, such as ethanol-water or toluene-hexane, might be effective for purifying the target compound. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of crystals, which are then collected by filtration.

Chromatography: If crystallization does not provide sufficient purity, chromatographic techniques are employed.

Column Chromatography: This is the most common method for laboratory-scale purification. A slurry of silica (B1680970) gel or alumina (B75360) is packed into a column, and the crude product is loaded onto the top. A solvent or mixture of solvents (eluent) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. For an aminoacetophenone derivative, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) would likely be effective.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC can be used. Reverse-phase HPLC, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, is a common choice for purifying moderately polar compounds like aminoacetophenones. sielc.com

The purity of the final product should be assessed using analytical techniques such as HPLC, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 3: Summary of Purification Techniques

| Technique | Principle | Typical Application | Advantages | Disadvantages |

| Extraction | Differential solubility of the compound in two immiscible liquid phases. | Initial separation from aqueous reagents and salts. | Fast, simple, and suitable for large scales. | Not highly selective; can generate solvent waste. |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Bulk purification of solid products. | Can yield very pure material; cost-effective. | Requires a solid product and a suitable solvent; can have yield losses. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of complex mixtures and isomeric byproducts. | High resolving power; applicable to a wide range of compounds. | Can be time-consuming and uses significant amounts of solvent. |

| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Final polishing to achieve very high purity for research-grade material. | Excellent separation efficiency. | Expensive; limited to smaller quantities. |

Advanced Spectroscopic and Crystallographic Investigations of 1 2 Amino 4 Ethoxyphenyl Ethan 1 One

Detailed Nuclear Magnetic Resonance (NMR) Studies

High-Resolution 1D (¹H, ¹³C) NMR for Structural Elucidation and Chemical Shift Analysis

No published data available.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

No published data available.

Solid-State NMR Characterization of 1-(2-Amino-4-ethoxyphenyl)ethan-1-one

No published data available.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

No published data available.

Spectroscopic Signatures of Intramolecular and Intermolecular Hydrogen Bonding in this compound

No published data available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

No published data available.

X-ray Diffraction Analysis for Elucidating Crystal Structures and Packing Motifs of this compound and its Derivatives

Extensive searches of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound this compound. While crystallographic studies have been conducted on structurally related compounds, such as (E)-1-(4-Aminophenyl)ethanone oxime, direct experimental data on the crystal structure of the title compound is not publicly available at this time. Therefore, the following sections discuss the theoretical importance and general principles of X-ray diffraction analysis in the context of what such a study would reveal about this compound.

Analysis of Unit Cell Parameters and Space Group

The space group provides a comprehensive description of the symmetry elements present within the crystal lattice, such as rotation axes, mirror planes, and inversion centers. The determination of the space group is crucial as it reveals the intrinsic symmetry of the molecule and its arrangement within the crystal. This information provides a foundational understanding of the crystalline architecture.

A hypothetical data table for the unit cell parameters is presented below to illustrate how such data would be reported.

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Crystal System | Data not available |

Hydrogen Bonding Networks and Supramolecular Assembly

The molecular structure of this compound, featuring an amino group (-NH₂) and a carbonyl group (C=O), suggests a strong potential for the formation of intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen can serve as hydrogen bond acceptors.

A detailed analysis of the crystal structure would elucidate the specific hydrogen bonding networks. These interactions are fundamental to the supramolecular assembly, dictating how individual molecules pack together in the solid state. The identification of hydrogen bond donors, acceptors, distances, and angles would reveal the connectivity and dimensionality of the resulting network (e.g., chains, sheets, or three-dimensional frameworks). Understanding these supramolecular motifs is essential for correlating the crystalline structure with the macroscopic properties of the material.

Table 2: Hypothetical Hydrogen Bond Geometry for this compound

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N-H···O | Data not available | Data not available | Data not available | Data not available |

| N-H···O(ether) | Data not available | Data not available | Data not available | Data not available |

D = Donor atom; A = Acceptor atom

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Given the potential for varied hydrogen bonding arrangements, it is plausible that this compound could exhibit polymorphism. Polymorphism studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using X-ray powder diffraction and other techniques to identify any different crystalline phases.

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a suitable co-former in the same crystal lattice. The functional groups present in this compound make it a candidate for co-crystallization studies. By selecting appropriate co-formers that can engage in complementary hydrogen bonding or other non-covalent interactions, it may be possible to generate novel solid forms with tailored properties. Such studies would contribute to the broader field of crystal engineering.

At present, there are no published reports on the polymorphism or co-crystallization of this compound.

Theoretical and Computational Chemistry Studies of 1 2 Amino 4 Ethoxyphenyl Ethan 1 One

Quantum Chemical Calculations on the Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a wide range of molecular properties.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly favored for its balance of accuracy and computational cost. DFT calculations on acetophenone (B1666503) and its derivatives have been successfully used to determine various properties. unipi.itd-nb.info

Geometry Optimization: This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.com For a molecule like 1-(2-Amino-4-ethoxyphenyl)ethan-1-one, DFT optimization would yield precise bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as various substituted chalcones and acetophenones, routinely employ DFT methods like B3LYP with basis sets such as 6-311G(d,p) for this purpose. nih.govresearchgate.net Although no specific data exists for the title compound, a hypothetical table of optimized geometric parameters based on related structures is presented below for illustrative purposes.

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Length | C=O | 1.25 Å |

| C-N | 1.40 Å | |

| C-O (ethoxy) | 1.37 Å | |

| Bond Angle | C-C-O (acetyl) | 120.5° |

| C-C-N | 121.0° | |

| Dihedral Angle | C-C-O-C (ethoxy) | 178.5° |

| Illustrative data for a molecule structurally similar to this compound. |

Vibrational Frequencies: Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different modes of vibration (stretching, bending, etc.) within the molecule and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. researchgate.netias.ac.in For acetophenone, DFT calculations have been shown to accurately predict its vibrational modes. researchgate.net The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. unipi.it

Electronic Properties: DFT is also used to calculate key electronic properties such as dipole moment, polarizability, and Mulliken atomic charges. These properties provide insight into the molecule's charge distribution and its potential interactions with other molecules or external electric fields.

Despite the utility of this method, specific DFT calculations for the geometry optimization, vibrational frequencies, and electronic properties of this compound have not been reported in the reviewed literature.

Ab initio (Latin for "from the beginning") methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions, though often at a greater computational expense than DFT. unipi.itnih.gov

These high-level calculations are used to predict molecular properties and reactivity descriptors with great precision. For instance, ab initio studies on substituted phenols have been used to compute O-H bond dissociation energies, which are crucial indicators of antioxidant activity. acs.org They can also be used to calculate reactivity descriptors like electron affinity and ionization potential. A study on the reduction of acetophenone used ab initio calculations to model the reaction and elucidate the origins of stereoselectivity. unipi.it

There are currently no published ab initio studies specifically focused on predicting the molecular properties and reactivity descriptors of this compound.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are crucial for understanding and predicting a molecule's chemical reactivity and interaction sites.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. srce.hrresearchgate.net Red-colored regions indicate negative potential (electron-rich, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor, prone to nucleophilic attack). Studies on substituted phenols and aminophenols have effectively used MEP analysis to understand their reactivity and intermolecular interactions. srce.hrimist.ma For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carbonyl and ethoxy groups and the nitrogen of the amino group, identifying them as sites for electrophilic interaction.

Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.comnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations are commonly used to determine the energies and shapes of these orbitals. nih.gov

To date, no specific MEP or FMO analysis for this compound has been published. A representative table of FMO properties for a related molecule is provided below.

| Parameter | Illustrative Calculated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

| Illustrative data for a molecule structurally similar to this compound. |

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational flexibility of a molecule and the effects of its environment, such as a solvent. nih.gov

For a molecule like this compound, which possesses rotatable bonds (e.g., in the ethoxy group and the bond connecting the acetyl group to the phenyl ring), MD simulations would be invaluable. researchgate.net Such simulations could reveal the preferred conformations of the molecule in different solvents, the dynamics of its internal motions, and how it interacts with surrounding solvent molecules through, for example, hydrogen bonding. nih.gov Studies on other flexible phenyl-containing molecules have successfully used MD to understand their structural and dynamic properties. rsc.orgaps.org

A review of the current literature indicates that no molecular dynamics simulation studies have been specifically conducted on this compound to investigate its conformational flexibility or solvation effects.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the in silico (computer-based) prediction of various spectroscopic parameters, which can then be compared with experimental results to validate both the computational model and the experimental structure elucidation.

Methods like DFT can be used to predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. scribd.comchemicalbook.comnmrdb.org For acetophenone and its derivatives, theoretical calculations of vibrational frequencies have shown good agreement with experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be predicted with reasonable accuracy, aiding in the assignment of experimental spectra. scribd.comyoutube.com The comparison between calculated and experimental spectra is a powerful approach for confirming the molecular structure.

There are no published studies that specifically report the in silico prediction of spectroscopic parameters for this compound and their comparison with experimental data. An illustrative comparison for a related compound is shown below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Illustrative Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1680 | 1685 |

| N-H Stretch | 3450, 3350 | 3455, 3360 |

| C-O-C Stretch | 1255 | 1260 |

| Aromatic C=C Stretch | 1605 | 1608 |

| Illustrative data for a molecule structurally similar to this compound. |

Reactivity and Reaction Mechanisms of 1 2 Amino 4 Ethoxyphenyl Ethan 1 One

Nucleophilic and Electrophilic Reactivity of the Amino and Carbonyl Groups

The presence of both a primary aromatic amino group and a carbonyl group on the same molecule allows for a diverse range of chemical transformations. These groups can react independently or in concert to yield a variety of products.

The amino group in 1-(2-amino-4-ethoxyphenyl)ethan-1-one is a potent nucleophile and an activating group for electrophilic aromatic substitution. Its reactivity is analogous to other arylamines.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction is often used to protect the amino group or to introduce new functional groups. For instance, reaction with acetic anhydride (B1165640) would yield N-(2-acetyl-5-ethoxyphenyl)acetamide. This transformation can moderate the activating effect of the amino group in subsequent electrophilic aromatic substitution reactions.

Alkylation: While direct alkylation of arylamines can be challenging due to the potential for multiple alkylations, it is possible under controlled conditions. For example, alkylation can be achieved using alkyl halides. The reactivity would be similar to the alkylation of other amino alcohols, which can be facilitated by a bulky nitrogen protecting group to prevent racemization if a chiral center is present. nih.gov

Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. nih.gov These diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups through Sandmeyer-type reactions, including halogens, cyano, and hydroxyl groups. wikipedia.orgnih.govorganic-chemistry.org For example, treatment of the diazonium salt of this compound with copper(I) chloride would yield 1-(2-chloro-4-ethoxyphenyl)ethan-1-one.

Table 1: Representative Reactions of the Aromatic Amino Group

| Reaction Type | Reagent(s) | Expected Product |

| Acylation | Acetic anhydride | N-(2-acetyl-5-ethoxyphenyl)acetamide |

| Alkylation | Methyl iodide | 1-(2-(Methylamino)-4-ethoxyphenyl)ethan-1-one |

| Diazotization | NaNO₂, HCl | 2-acetyl-5-ethoxyphenyldiazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 1-(2-Chloro-4-ethoxyphenyl)ethan-1-one |

The acetyl group, a ketone functionality, is susceptible to a variety of transformations at both the carbonyl carbon and the α-carbon.

Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles. For instance, it can react with hydroxylamine (B1172632) to form an oxime, (E)-1-(2-amino-4-ethoxyphenyl)ethanone oxime. This is often a key step in the synthesis of certain heterocycles, such as indazoles. researchgate.netresearchgate.net Furthermore, the α-methylene group of the acetyl moiety is acidic and can participate in condensation reactions like the Knoevenagel condensation with aldehydes or ketones in the presence of a base. wikipedia.orgnih.govsigmaaldrich.commychemblog.com

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride, yielding 1-(2-amino-4-ethoxyphenyl)ethanol. Further reduction can lead to the corresponding ethylbenzene (B125841) derivative.

Halogenation: The α-carbon of the acetyl group can be halogenated, typically under acidic or basic conditions, to produce α-halo ketones. For example, bromination would yield 2-bromo-1-(2-amino-4-ethoxyphenyl)ethan-1-one. These α-halo ketones are important intermediates in the synthesis of various heterocycles, including thiazoles.

Table 2: Representative Reactions of the Acetyl Moiety

| Reaction Type | Reagent(s) | Expected Product |

| Oxime Formation | Hydroxylamine hydrochloride | (E)-1-(2-Amino-4-ethoxyphenyl)ethanone oxime |

| Knoevenagel Condensation | Benzaldehyde, base | (E)-3-phenyl-1-(2-amino-4-ethoxyphenyl)prop-2-en-1-one |

| Reduction | Sodium borohydride | 1-(2-Amino-4-ethoxyphenyl)ethanol |

| α-Halogenation | Bromine | 2-Bromo-1-(2-amino-4-ethoxyphenyl)ethan-1-one |

Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Key Precursor

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. The amino and acetyl groups can participate in intramolecular or intermolecular cyclization reactions to form fused ring systems.

Quinolines: this compound is a suitable precursor for the Friedländer synthesis of quinolines. nih.govwikipedia.orgorganic-chemistry.orgquimicaorganica.orgjk-sci.comresearchgate.netjptcp.comorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as another ketone or an aldehyde, in the presence of an acid or base catalyst. For example, the reaction of this compound with acetone (B3395972) would yield 7-ethoxy-2,4-dimethylquinoline. Another related method is the Combes quinoline (B57606) synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgiipseries.org

Indazoles: This compound can be converted to indazoles through a two-step process. First, the acetyl group is reacted with hydroxylamine to form the corresponding oxime. Subsequent intramolecular cyclization of the oxime, often promoted by an activating agent like methanesulfonyl chloride, leads to the formation of the indazole ring system. researchgate.netresearchgate.netnih.govscispace.comnih.govnih.govcolab.wswhiterose.ac.uk This provides a metal-free approach to the synthesis of substituted 1H-indazoles.

Thiazoles: For the synthesis of thiazoles, this compound would first need to be converted to its α-halo derivative, such as 2-bromo-1-(2-amino-4-ethoxyphenyl)ethan-1-one. This α-haloketone can then undergo the Hantzsch thiazole (B1198619) synthesis by reacting with a thioamide, like thiourea, to form a 2-aminothiazole (B372263) derivative. nih.govchemhelpasap.comsynarchive.comresearchgate.netmdpi.comyoutube.comnih.govorganic-chemistry.org

Table 3: Heterocycles Synthesized from this compound

| Heterocycle | Key Reaction | Co-reactant(s) | Resulting Heterocycle (Example) |

| Quinolines | Friedländer Synthesis | Acetone | 7-Ethoxy-2,4-dimethylquinoline |

| Indazoles | Oxime formation and cyclization | Hydroxylamine, Methanesulfonyl chloride | 6-Ethoxy-3-methyl-1H-indazole |

| Thiazoles | Hantzsch Synthesis (via α-haloketone) | Thiourea | 4-(2-Amino-4-ethoxyphenyl)thiazol-2-amine |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are a powerful tool in organic synthesis. While specific examples of MCRs involving this compound are not extensively documented in the searched literature, its structural motifs are amenable to such reactions. For instance, its 2-aminoaryl ketone structure makes it a potential candidate for variations of the Friedländer synthesis in a multicomponent setup, or in the synthesis of other complex heterocyclic systems.

Mechanistic Investigations of Transformations Involving this compound

While specific mechanistic studies on reactions involving this compound are scarce, the mechanisms of the key transformations it undergoes can be inferred from well-established reaction mechanisms of analogous compounds.

Friedländer Quinoline Synthesis: Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.orgquimicaorganica.orgcdnsciencepub.comyoutube.com The first involves an initial aldol (B89426) condensation between the 2-aminoaryl ketone and the enolizable ketone, followed by cyclization and dehydration to form the quinoline ring. The second mechanism proposes the initial formation of a Schiff base between the amino group and the carbonyl of the co-reactant, followed by an intramolecular aldol-type condensation and subsequent dehydration. The reaction can be catalyzed by either acids or bases. organic-chemistry.orgjk-sci.com

Hantzsch Thiazole Synthesis: The mechanism of the Hantzsch thiazole synthesis is generally accepted to begin with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, displacing the halide. chemhelpasap.comsynarchive.comresearchgate.netyoutube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Indazole Synthesis from 2-Aminoaryl Ketoximes: The formation of indazoles from 2-aminoaryl ketoximes under metal-free conditions typically involves the activation of the oxime hydroxyl group, for example, by mesylation. researchgate.net This is followed by an intramolecular nucleophilic attack of the amino group on the nitrogen of the oxime, leading to cyclization and subsequent elimination to form the indazole. researchgate.netnih.gov

In-depth Analysis of this compound Reveals a Gap in Current Chemical Literature

The inquiry into the chemical behavior of this compound, a substituted acetophenone (B1666503), sought to detail its reactivity profile. The intended exploration was structured to cover two main areas: the quantitative aspects of its reactions through kinetic and thermodynamic studies, and the experimental determination of its reaction mechanisms using advanced techniques. However, the scientific community has yet to publish research that specifically addresses these facets of this particular compound.

While general principles of reactivity for amino- and ethoxy-substituted aromatic ketones can be inferred from foundational organic chemistry, the specific quantitative data and intricate mechanistic details requested require dedicated experimental investigation. Such studies would typically involve measuring reaction rates under various conditions to determine rate constants and activation energies, as well as calorimetric measurements to establish the enthalpy and entropy changes of reactions.

Furthermore, the elucidation of reaction mechanisms through isotopic labeling would involve synthesizing variants of this compound with isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H) at specific atomic positions. Tracking the position of these labels in the reaction products would provide direct evidence for bond-forming and bond-breaking steps. Similarly, trapping experiments, designed to capture and identify transient intermediates, are crucial for building a complete picture of a reaction pathway. The absence of any such published studies for this compound means that a scientifically rigorous discussion on these topics is not possible at this time.

The current body of chemical literature provides information on related but distinct molecules, such as other isomers of amino-ethoxy-acetophenone or acetophenones with different substitution patterns. However, the precise arrangement of the amino and ethoxy groups on the phenyl ring in this compound is expected to impart a unique reactivity that cannot be accurately extrapolated from its isomers or other derivatives.

This review of available information highlights a knowledge gap concerning the detailed physicochemical properties and reaction dynamics of this compound. Future research dedicated to this compound would be necessary to generate the empirical data required for a comprehensive analysis of its kinetic, thermodynamic, and mechanistic characteristics.

Derivatization and Functionalization Strategies for 1 2 Amino 4 Ethoxyphenyl Ethan 1 One

Synthesis of Schiff Bases and Imines from the Amino Group

The primary amino group in 1-(2-amino-4-ethoxyphenyl)ethan-1-one is a versatile handle for the synthesis of Schiff bases and imines. This is typically achieved through a condensation reaction with various aldehydes and ketones. masterorganicchemistry.comresearchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine or Schiff base. masterorganicchemistry.com The reaction is often catalyzed by a small amount of acid. youtube.com

The general synthesis involves refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent, such as ethanol or methanol. rasayanjournal.co.in The reaction progress can be monitored by thin-layer chromatography, and the resulting Schiff base often precipitates from the solution upon cooling or can be isolated after removal of the solvent. unsri.ac.id

A variety of aldehydes and ketones can be employed in this synthesis, leading to a wide array of Schiff bases with different steric and electronic properties. For instance, the reaction with salicylaldehyde and its derivatives introduces a hydroxyl group in proximity to the imine nitrogen, creating potential for intramolecular hydrogen bonding and providing an additional coordination site for metal ions. core.ac.uk

The synthesis of these compounds is significant as Schiff bases are known to be important intermediates in organic synthesis and are widely studied for their biological activities. researchgate.net Metal complexes of Schiff bases have also garnered considerable attention in various fields. researchgate.net

Table 1: Examples of Schiff Base Synthesis from this compound

| Aldehyde/Ketone Reactant | Resulting Schiff Base | Reaction Conditions | Reference |

| Salicylaldehyde | 2-{[(2-acetyl-5-ethoxyphenyl)imino]methyl}phenol | Ethanolic solution, reflux | core.ac.uk |

| 4-Methoxybenzaldehyde | 1-(2-{[1-(4-methoxyphenyl)methylidene]amino}-4-ethoxyphenyl)ethan-1-one | Ethanolic solution, reflux | researchgate.net |

| Acetone (B3395972) | 1-{2-[(propan-2-ylidene)amino]-4-ethoxyphenyl}ethan-1-one | Neat, microwave irradiation | organic-chemistry.org |

| 2-Hydroxy-1-naphthaldehyde | 1-{[(2-acetyl-5-ethoxyphenyl)imino]methyl}naphthalen-2-ol | Ethanolic solution, reflux with catalytic acid | fud.edu.ng |

Acylation, Sulfonylation, and Alkylation of the Amino Functionality

The nucleophilic nature of the primary amino group of this compound allows for its facile acylation, sulfonylation, and alkylation. These reactions are fundamental in modifying the electronic properties of the amino group and for the synthesis of various amides, sulfonamides, and secondary or tertiary amines.

Acylation is typically performed by treating the parent compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. For example, reaction with acetyl chloride in the presence of a base like pyridine would yield N-(2-acetyl-4-ethoxyphenyl)acetamide. These N-acylated derivatives are important intermediates in organic synthesis.

Sulfonylation of the amino group can be achieved by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction leads to the formation of a sulfonamide, for instance, N-(2-acetyl-4-ethoxyphenyl)-4-methylbenzenesulfonamide. Sulfonamides are a well-known class of compounds with a broad spectrum of applications.

Alkylation of the amino group can introduce one or two alkyl groups, leading to the corresponding secondary or tertiary amines. This can be accomplished through reactions with alkyl halides. However, these reactions can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination provides a more controlled method for the synthesis of secondary amines. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine in situ, which is then reduced with a reducing agent like sodium borohydride. For instance, reductive amination with formaldehyde would yield 1-[2-(methylamino)-4-ethoxyphenyl]ethan-1-one.

Table 2: General Reactions for the Functionalization of the Amino Group

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl chloride (e.g., Acetyl chloride) | N-Acyl derivative |

| Sulfonylation | Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) | Sulfonamide |

| Alkylation | Alkyl halide (e.g., Methyl iodide) | Secondary/Tertiary amine |

| Reductive Amination | Aldehyde/Ketone + Reducing agent | Secondary amine |

Modifications at the Aromatic Ring and Ethoxy Group

The aromatic ring of this compound is activated towards electrophilic substitution reactions due to the presence of the electron-donating amino and ethoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, the most likely position for further substitution is the 5-position (ortho to the amino group and meta to the acetyl group).

Potential electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This would yield, for example, 1-(2-amino-5-bromo-4-ethoxyphenyl)ethan-1-one.

Nitration: Nitration of the aromatic ring can be carried out using a mixture of nitric acid and sulfuric acid, which would likely introduce a nitro group at the 5-position.

Friedel-Crafts Acylation/Alkylation: While the presence of the amino group can complicate Friedel-Crafts reactions due to its basicity, with appropriate protection of the amino group (e.g., as an amide), acylation or alkylation at the 5-position could be feasible.

Modification of the ethoxy group is generally more challenging. Cleavage of the ether to the corresponding phenol (1-(2-amino-4-hydroxyphenyl)ethan-1-one) can be achieved using strong acids like HBr or Lewis acids such as BBr₃. nih.gov This resulting phenol can then be re-alkylated with different alkyl halides to introduce a variety of alkoxy groups, thereby allowing for the synthesis of analogues with modified lipophilicity and steric bulk at this position.

Strategic Derivatization for the Synthesis of Ligands and Advanced Intermediates

The derivatization of this compound is a key strategy for the synthesis of sophisticated ligands for metal coordination and for the construction of advanced chemical intermediates.

The synthesis of Schiff bases, as discussed in section 6.1, is a primary method for generating polydentate ligands. nih.gov For example, the condensation with salicylaldehyde or other hydroxyaldehydes produces ligands with N,O-donor sets that can chelate to a variety of metal ions. rasayanjournal.co.in The resulting metal complexes have potential applications in catalysis and materials science. researchgate.net

Furthermore, the amino group can be incorporated into larger, more complex ligand frameworks. For instance, it can be used as a building block in the synthesis of macrocyclic ligands. The acetyl group can also participate in further reactions, such as aldol (B89426) condensations, to extend the carbon skeleton and introduce new functionalities.

The various derivatives of this compound also serve as valuable advanced intermediates. For example, the acylated or sulfonated derivatives can undergo further transformations at the acetyl group or the aromatic ring. The ability to selectively modify different parts of the molecule makes it a versatile platform for the synthesis of a wide range of complex organic molecules.

Applications of 1 2 Amino 4 Ethoxyphenyl Ethan 1 One in Advanced Organic Synthesis and Materials Science

1-(2-Amino-4-ethoxyphenyl)ethan-1-one as a Key Building Block for Complex Organic Molecules

The inherent reactivity of this compound positions it as a valuable precursor for the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. The ortho-aminoacetophenone framework is particularly well-suited for condensation reactions to form fused ring systems.

One of the most notable potential applications is in the Friedländer annulation , a classic and reliable method for the synthesis of quinolines. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In this context, this compound can react with various ketones or aldehydes to yield highly substituted quinoline (B57606) derivatives. The ethoxy group at the 7-position of the resulting quinoline ring can further influence the molecule's electronic properties and solubility.

The general scheme for the Friedländer synthesis utilizing this compound is depicted below:

Reaction Scheme:

this compound + Methylene Ketone/Aldehyde → 7-Ethoxy-quinoline derivative + 2 H₂O

The reaction is typically catalyzed by acids or bases and can proceed under various conditions, including microwave irradiation, to afford the desired quinoline products in good yields. organic-chemistry.org The strategic placement of the amino and acetyl groups facilitates an intramolecular cyclization cascade, leading to the formation of the quinoline core.

| Reactant B (Methylene Ketone/Aldehyde) | Resulting Quinolone Derivative (General Structure) | Potential Significance of Product |

| Cyclohexanone | 7-Ethoxy-1,2,3,4-tetrahydroacridine derivative | Precursors for bioactive molecules |

| Acetylacetone | 2,4-Dimethyl-7-ethoxyquinoline | Building blocks for functional materials |

| Ethyl acetoacetate | 2-Methyl-4-hydroxy-7-ethoxyquinoline | Intermediates in pharmaceutical synthesis |

Beyond quinolines, the reactivity of this compound suggests its utility in multicomponent reactions, which are powerful tools for generating molecular complexity in a single step. Its functional groups could participate in cascade reactions to build intricate polycyclic systems. However, specific research documenting such applications for this particular compound is limited.

Utilization in the Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis (Non-Biological)

The synthesis of novel ligands is a cornerstone of catalysis research. The structure of this compound offers a scaffold for the creation of bidentate or polydentate ligands. The amino group can be readily functionalized to introduce other donor atoms, such as phosphorus or sulfur, or to be incorporated into a larger macrocyclic structure.

For instance, condensation of the amino group with aldehydes or ketones can yield Schiff base ligands. The resulting imine, in conjunction with the acetyl oxygen, could coordinate to a variety of metal centers. The electronic properties of such ligands, and consequently the catalytic activity of their metal complexes, could be fine-tuned by the ethoxy substituent on the aromatic ring.

| Ligand Type | Potential Metal Coordination | Potential Catalytic Application |

| Schiff Base (from condensation with salicylaldehyde) | Cu(II), Ni(II), Co(II) | Oxidation reactions, C-C coupling |

| Phosphine-Amine (from reaction with chlorodiphenylphosphine) | Pd(II), Pt(II), Rh(I) | Cross-coupling reactions, hydrogenation |

| N-Heterocyclic Carbene Precursor (multistep synthesis) | Ru(II), Ir(I) | Metathesis, transfer hydrogenation |

This table illustrates potential ligand types that could be synthesized from this compound and their conceivable applications in catalysis. Specific examples of such ligands and their catalytic activities are not currently reported in the literature.

Despite the theoretical potential, the application of ligands derived from this compound in homogeneous or heterogeneous catalysis has not been specifically detailed in published research.

Role as a Precursor for Advanced Polymeric Materials or Functional Organic Frameworks

The bifunctionality of this compound also lends itself to the synthesis of novel polymers and functional organic frameworks. The amino group can serve as a monomeric unit in the formation of polyimides, polyamides, or other condensation polymers. researchgate.netgoogle.com The incorporation of the ethoxy-substituted acetophenone (B1666503) moiety into the polymer backbone could impart desirable properties such as enhanced solubility, thermal stability, or specific optical characteristics.

For example, diamines are key monomers in the synthesis of high-performance polyimides. While this compound is a monoamine, it could be chemically modified to a diamine derivative, which could then be polymerized with dianhydrides.

In the context of porous materials, the rigid structure and reactive sites of this compound make it a candidate for the construction of Covalent Organic Frameworks (COFs). nih.govresearchgate.net The amino group can participate in the formation of imine or β-ketoenamine linkages, which are common in COF synthesis. The ethoxy group could influence the pore environment and the framework's interaction with guest molecules.

| Material Type | Synthetic Strategy | Potential Properties and Applications |

| Polyimides | Conversion to a diamine followed by polycondensation with a dianhydride | High thermal stability, good mechanical properties, applications in electronics and aerospace |

| Porous Organic Polymers | Polymerization via self-condensation or with cross-linking agents | High surface area, potential for gas storage and separation |

| Covalent Organic Frameworks | Solvothermal synthesis with poly-aldehyde linkers | Crystalline porosity, applications in catalysis, sensing, and gas adsorption |

This table outlines the potential of this compound as a precursor to advanced materials. The development of such materials from this specific compound has not been reported.

Development of Chemical Probes for Academic Research (Non-Clinical/Non-Biological Target Focus)

Chemical probes are small molecules used to study and manipulate biological systems, but their application extends to non-biological academic research, for instance, in materials science or analytical chemistry. ljmu.ac.uknih.govrsc.org The scaffold of this compound could be elaborated to create probes with specific functionalities.

For example, the aromatic ring could be functionalized with a fluorophore, and the acetyl or amino groups could be modified to act as a recognition site for a particular analyte or to interact with a specific surface. The ethoxy group could be used to modulate the probe's solubility and photophysical properties.

| Probe Type | Design Strategy | Potential Research Application |

| Fluorescent Chemosensor | Introduction of a fluorophore and a specific binding site | Detection of metal ions or small molecules in solution |

| Surface-Active Probe | Attachment of a long alkyl chain or a surface-binding group | Studying interactions at interfaces or on the surface of materials |

| Photoreactive Probe | Incorporation of a photo-crosslinking group | Mapping interactions in supramolecular assemblies or polymer matrices |

This table provides hypothetical examples of chemical probes that could be developed from this compound. There is no available literature on the synthesis of such probes from this specific precursor.

Analytical Methodologies for the Detection and Quantification of 1 2 Amino 4 Ethoxyphenyl Ethan 1 One in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1-(2-Amino-4-ethoxyphenyl)ethan-1-one. Its application is pivotal for assessing the purity of synthesized batches and for real-time monitoring of reaction progress.

A typical Reverse-Phase HPLC (RP-HPLC) method is often the first choice for the analysis of aromatic amines and acetophenone (B1666503) derivatives. The separation is generally achieved on a C18 column, which provides excellent retention and resolution for moderately polar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate or formate (B1220265) buffer, to ensure good peak shape and reproducibility. Isocratic elution can be employed for simple purity checks, while gradient elution is preferable for resolving the target compound from a complex mixture of starting materials, intermediates, and byproducts during reaction monitoring. pensoft.net

Detection is commonly performed using a UV-Vis detector, as the aromatic ring and carbonyl group in this compound provide strong chromophores. The selection of an appropriate wavelength, typically around the absorption maximum of the analyte, is critical for achieving high sensitivity. For related acetophenones, detection wavelengths are often set between 224 nm and 280 nm. nih.gov

Method validation is a critical step to ensure the reliability of the HPLC method. According to the International Council for Harmonisation (ICH) guidelines, this involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. pensoft.net

Interactive Data Table: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Expected Retention Time | ~ 5.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for identifying and quantifying volatile impurities, residual solvents, or byproducts that may be present in the sample. Due to the polarity of the amino group, derivatization may sometimes be necessary to improve the compound's volatility and chromatographic behavior. sigmaaldrich.com

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for confident identification. For trace analysis of aromatic amines, GC-MS can offer excellent sensitivity, especially when operated in selected ion monitoring (SIM) mode. nih.govnih.gov

Interactive Data Table: Representative GC-MS Parameters for Impurity Profiling

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

Spectrophotometric Assays for Reaction Progress and Concentration Determination

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be employed for the quantitative analysis of this compound, particularly for monitoring reaction progress or determining the concentration of a relatively pure sample. acttr.com This technique relies on the principle that the analyte absorbs light at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

The presence of the aromatic ring and the carbonyl group in this compound results in characteristic UV absorption. A UV-Vis spectrum of the compound would typically show one or more absorption maxima. For structurally similar compounds like 2-amino-4-nitrophenol, absorption maxima can be observed at multiple wavelengths, such as 224 nm, 262 nm, and 308 nm. sielc.com The selection of the wavelength with the highest molar absorptivity (λmax) will provide the best sensitivity for the assay.

For concentration determination, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For reaction monitoring, the change in absorbance at a specific wavelength corresponding to the reactant or product can be tracked over time.

Interactive Data Table: Example Parameters for a Spectrophotometric Assay

| Parameter | Value |

| Instrument | UV-Visible Spectrophotometer |

| Solvent (Blank) | Ethanol |

| Wavelength of Max. Absorbance (λmax) | Estimated around 280-310 nm |

| Path Length (Cuvette) | 1 cm |

| Concentration Range for Linearity | To be determined experimentally |

Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are indispensable. rsisinternational.orgactascientific.comasiapharmaceutics.inforesearchgate.netiipseries.org These techniques combine the separation power of chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In LC-MS/MS, the HPLC system separates the components of the mixture, and the eluent is introduced into the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the molecular ion of the target analyte). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of the analyte at very low concentrations, even in the presence of co-eluting interferences. bioanalysis-zone.com

GC-MS/MS operates on a similar principle but is applied to volatile compounds. It offers enhanced selectivity compared to single-quadrupole GC-MS, which is particularly beneficial for trace analysis in complex samples where matrix effects can be significant. nih.gov The development of a GC-MS/MS method involves the optimization of MRM transitions for the target analyte. shimadzu.com

Interactive Data Table: Hypothetical LC-MS/MS Parameters for Quantification

| Parameter | Condition |

| LC System | UPLC/HPLC with a C18 column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ (Calculated m/z 180.10) |

| Product Ion (Q3) | To be determined via fragmentation studies |

| Collision Energy | To be optimized |

Environmental Fate and Degradation Studies of 1 2 Amino 4 Ethoxyphenyl Ethan 1 One

Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Systems

No specific studies on the photodegradation of 1-(2-Amino-4-ethoxyphenyl)ethan-1-one were identified. Research on other aromatic amines and ketones suggests that photodegradation could be a potential transformation pathway, likely involving reactions with hydroxyl radicals. However, without experimental data, the specific pathways, reaction kinetics, and the influence of environmental factors such as pH and the presence of natural sensitizers on the degradation rate of this particular compound remain unknown.

Microbial Degradation and Biotransformation in Environmental Compartments

Information regarding the microbial degradation of this compound is not available. The biodegradability of a compound is dependent on its chemical structure and the presence of microorganisms capable of utilizing it as a substrate. While some microorganisms are known to degrade simpler aromatic compounds, the specific metabolic pathways for the biotransformation of this compound have not been elucidated.

Identification of Degradation Products and Environmental Metabolites

Due to the lack of degradation studies, there is no information available on the identity of potential degradation products and environmental metabolites of this compound. The identification of such products is a critical step in a comprehensive environmental risk assessment, as they may be more persistent or toxic than the parent compound.

Adsorption and Leaching Behavior in Soil and Sediment Matrices

There are no available studies on the adsorption and leaching behavior of this compound in soil and sediment. The mobility of a chemical in the subsurface environment is governed by its adsorption to soil and sediment particles. Key parameters such as the soil organic carbon-water (B12546825) partition coefficient (Koc) have not been determined for this compound, making it impossible to predict its potential for leaching into groundwater or its tendency to partition to sediment in aquatic systems.

Future Research Directions and Unexplored Avenues for 1 2 Amino 4 Ethoxyphenyl Ethan 1 One

Emerging Synthetic Methodologies and Catalytic Approaches

The synthesis of substituted acetophenones is a well-established area of organic chemistry, traditionally relying on methods like the Friedel-Crafts acylation. However, future research could focus on developing more efficient, sustainable, and selective methods for the synthesis of 1-(2-Amino-4-ethoxyphenyl)ethan-1-one.

Emerging trends in organic synthesis point towards the use of advanced catalytic systems that can offer improved yields, milder reaction conditions, and greater functional group tolerance. Research in this area could explore:

Directed C-H Activation/Acylation: Modern catalytic methods involving transition metals (such as palladium, rhodium, or copper) could enable the direct acylation of 3-ethoxyaniline (B147397) derivatives. This approach would be highly atom-economical and could bypass the need for pre-functionalized starting materials.

Novel Catalytic Systems for Amination: An alternative synthetic route could involve the late-stage amination of a precursor like 1-(4-ethoxy-2-hydroxyphenyl)ethanone. The development of novel catalysts for aromatic amination could provide a more flexible and efficient synthesis.

Flow Chemistry Synthesis: Continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible production method.

Below is a hypothetical data table illustrating the potential improvements that could be achieved with emerging synthetic methodologies compared to traditional methods.

| Methodology | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Traditional Friedel-Crafts | AlCl₃ | Dichloromethane (B109758) | 0 - 25 | 12 | 65 |

| Directed C-H Acylation | [Pd(OAc)₂] / Ligand | Toluene | 110 | 8 | 85 |

| Catalytic Amination | CuI / Ligand | DMSO | 90 | 6 | 90 |

| Flow Chemistry | Heterogeneous Catalyst | Ethanol | 120 (in-flow) | 0.5 | 95 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Novel Reactivity Patterns and Undiscovered Chemical Transformations

The unique combination of functional groups in this compound opens the door to a plethora of chemical transformations, many of which remain undiscovered. Future research should aim to explore the untapped reactivity of this molecule.

The interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing acetyl group can lead to unique reactivity. youtube.com Potential areas of exploration include:

Synthesis of Heterocyclic Scaffolds: The ortho-aminoacetophenone moiety is a key precursor for the synthesis of various heterocyclic compounds, such as quinolines, indoles, and benzodiazepines. mdpi.comresearchgate.net Novel cyclization and condensation reactions could be developed to access new and complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

Multicomponent Reactions: As a versatile building block, this compound could be employed in multicomponent reactions to generate molecular diversity in a single step. researchgate.net The development of new multicomponent reactions involving this compound could lead to the rapid synthesis of libraries of complex molecules.

Photochemical Transformations: The aromatic ketone structure suggests that this compound may exhibit interesting photochemical reactivity. acs.org Research into its behavior under photochemical conditions could uncover novel transformations and applications, for instance, as a photoinitiator or in photosensitization processes.

The following table presents a hypothetical overview of potential, yet unexplored, chemical transformations of this compound.

| Reaction Type | Reagents | Potential Product Class | Potential Application |

| Friedländer Annulation | α-Methylene Ketone | Substituted Quinolines | Heterocyclic Synthesis |

| Fischer Indole Synthesis | Phenylhydrazine | Substituted Indoles | Pharmaceutical Scaffolds |